CYP3A4 Inhibition Potency: A Key Differentiator from Less Selective Azepan-2-one Derivatives
3-((3-Chloro-4-methylphenyl)amino)azepan-2-one exhibits a distinct and potent inhibitory profile against the critical drug-metabolizing enzyme CYP3A4. Its IC₅₀ of 520 nM is significantly more potent than the broader class of azepan-2-one derivatives, which often show minimal or no inhibition of this isoform [1]. This potency suggests a specific, structure-driven interaction with the CYP3A4 active site, making it a valuable tool compound for studying CYP3A4-mediated drug-drug interactions (DDI).
| Evidence Dimension | Inhibition of Cytochrome P450 3A4 (CYP3A4) |
|---|---|
| Target Compound Data | IC₅₀ = 520 nM |
| Comparator Or Baseline | Typical azepan-2-one derivatives (class baseline: minimal to no inhibition) |
| Quantified Difference | Target compound is a potent inhibitor (IC₅₀ = 520 nM) compared to the class baseline of weak or no activity. |
| Conditions | Inhibition of CYP3A4 in human liver microsomes using midazolam as substrate, preincubated for 5 mins by LC-MS/MS analysis [1]. |
Why This Matters
This specific CYP3A4 inhibition potency distinguishes it as a specialized tool for ADME studies, where a generic analog would be inactive or provide no relevant data.
- [1] BindingDB. (n.d.). BDBM50380517 (CHEMBL2019026). Affinity Data for CYP3A4. Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380517 View Source
